Elexacaftor-d3

描述

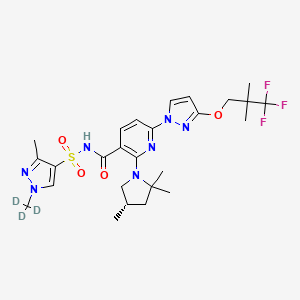

Elexacaftor-d3 (deuterated at three hydrogen sites) is a stable isotope-labeled internal standard used in quantitative bioanalytical methods, particularly for monitoring elexacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) modulator. Its high isotopic purity (99.9%) and chemical purity (99.51%) ensure minimal interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of elexacaftor and its metabolites in biological matrices like plasma and dried blood spots (DBS) . This compound is synthesized and distributed by Toronto Research Chemicals (TRC), with applications in therapeutic drug monitoring (TDM) and pharmacokinetic studies for cystic fibrosis (CF) patients receiving combination therapies such as elexacaftor/tezacaftor/ivacaftor (ETI) .

属性

分子式 |

C26H34F3N7O4S |

|---|---|

分子量 |

600.7 g/mol |

IUPAC 名称 |

N-[3-methyl-1-(trideuteriomethyl)pyrazol-4-yl]sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1/i7D3 |

InChI 键 |

MVRHVFSOIWFBTE-JBFRPYDWSA-N |

手性 SMILES |

[2H]C([2H])([2H])N1C=C(C(=N1)C)S(=O)(=O)NC(=O)C2=C(N=C(C=C2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)N4C[C@H](CC4(C)C)C |

规范 SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Elexacaftor-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the pyrazole and nicotinamide moieties.

Introduction of deuterium: Deuterium atoms are introduced through specific reactions, such as deuterium exchange or the use of deuterated reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Optimization of reaction conditions: Ensuring high yield and purity.

Scaling up: Using larger reactors and more efficient purification techniques to produce the compound in bulk.

化学反应分析

Types of Reactions

Elexacaftor-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in the molecule.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

科学研究应用

Elexacaftor-d3 is widely used in scientific research, particularly in the following areas:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of elexacaftor.

Metabolism: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new CFTR modulators and combination therapies.

Biological Studies: Understanding the biological effects and mechanisms of action of elexacaftor.

作用机制

Elexacaftor-d3, like elexacaftor, acts as a CFTR corrector. It works by:

Improving CFTR protein folding: Enhances the proper folding and trafficking of the CFTR protein to the cell surface.

Increasing CFTR function: Enhances the chloride ion transport function of the CFTR protein.

Molecular Targets: The primary target is the CFTR protein, specifically the F508del mutation, which is the most common mutation in cystic fibrosis patients.

相似化合物的比较

Purity and Source

Key Findings :

Analytical Performance in LC-MS/MS

- This compound : Validated for simultaneous quantification of elexacaftor and its metabolite elexacaftor-M23 in DBS and plasma. Achieved a run time of 6.5 minutes with baseline separation, demonstrating robustness in high-throughput clinical settings .

- Tezacaftor-d4: Used to quantify tezacaftor, tezacaftor-M1, and ivacaftor metabolites.

- Ivacaftor-d9 : Employed for ivacaftor and its carboxylate metabolite. Exhibits longer retention times compared to this compound but integrates seamlessly in multi-analyte panels .

Cost and Availability

| Compound | Price (1 mg) | Supplier |

|---|---|---|

| This compound | €1,041.00 | CymitQuimica |

| (rac-trans)-Bifenthrin-d5 | €291.00 | CymitQuimica |

Insights :

- This compound is significantly costlier than non-CFTR deuterated standards (e.g., bifenthrin-d5), reflecting its specialized role in precision medicine .

- No direct pricing data exists for tezacaftor-d4 or ivacaftor-d4, but their synthesis complexity likely places them in a similar high-cost bracket.

Multi-Analyte Panels

This compound enables simultaneous quantification of nine analytes, including parent drugs (elexacaftor, tezacaftor, ivacaftor) and metabolites (elexacaftor-M23, tezacaftor-M1), in a single LC-MS/MS run. This efficiency reduces sample volume requirements and operational costs .

Clinical Validation

- DBS Validation : this compound demonstrated <12% coefficient of variation (CV) in DBS assays, meeting European Medicines Agency (EMA) guidelines. Its stability at −20°C ensures reliable long-term storage .

- Plasma Validation: In plasma, this compound achieved <19% CV at the lower limit of quantification (LLOQ), outperforming non-deuterated analogs in sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。